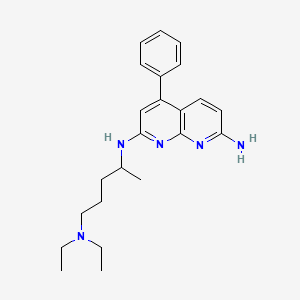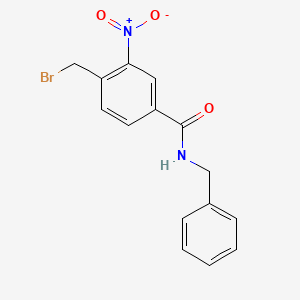
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a bromomethyl group, and a nitro group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(bromomethyl)-3-nitrobenzamide typically involves the bromination of a benzyl derivative followed by nitration and subsequent amidation. One common method includes the following steps:
Bromination: The starting material, benzyl chloride, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to form benzyl bromide.
Nitration: The brominated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The final step involves the reaction of the nitrated brominated compound with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of substituted benzamides with various functional groups replacing the bromine atom.
Reduction: Formation of N-Benzyl-4-(aminomethyl)-3-nitrobenzamide.
Oxidation: Formation of N-Benzyl-4-(carboxymethyl)-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its anti-inflammatory properties, particularly in the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in human gingival fibroblasts
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Benzyl-4-(bromomethyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Anti-Inflammatory Activity: The compound inhibits the production of IL-6 and PGE2 by interfering with the signaling pathways activated by lipopolysaccharides (LPS) in human gingival fibroblasts
Molecular Targets: The primary targets include enzymes and receptors involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:
N-Benzyl-4-bromo-3-methylbenzamide: Similar structure but with a methyl group instead of a nitro group, leading to different chemical reactivity and biological activity.
N-Benzyl-4-sulfamoyl-benzamide: Contains a sulfamoyl group, which imparts different pharmacological properties and mechanisms of action.
Eigenschaften
CAS-Nummer |
55715-02-1 |
|---|---|
Molekularformel |
C15H13BrN2O3 |
Molekulargewicht |
349.18 g/mol |
IUPAC-Name |
N-benzyl-4-(bromomethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H13BrN2O3/c16-9-13-7-6-12(8-14(13)18(20)21)15(19)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,19) |
InChI-Schlüssel |
OLCWGNFSGMFPMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


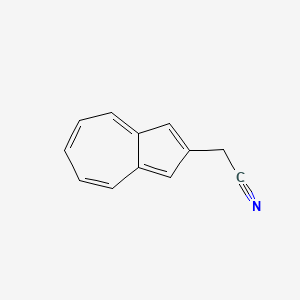

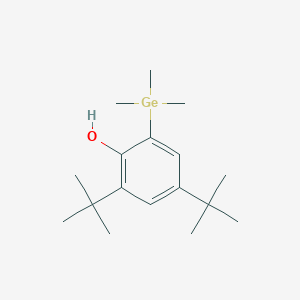
![[(3-Methoxyphenyl)methoxy]acetyl chloride](/img/structure/B14630321.png)


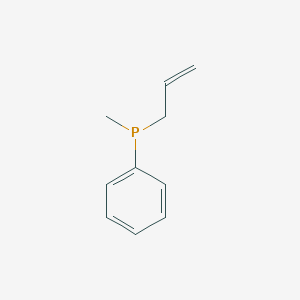
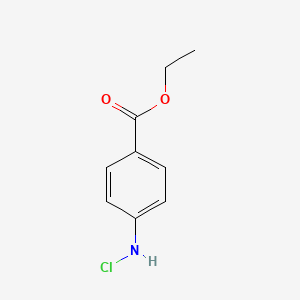

![S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate](/img/structure/B14630352.png)

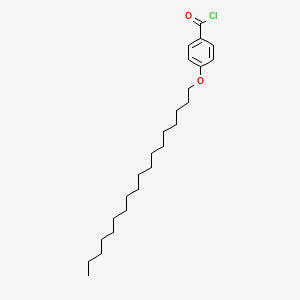
methylsulfanium chloride](/img/structure/B14630372.png)
